molecular formula C13H12N2O3S B230996 2-[(phenylsulfonyl)amino]benzamide

2-[(phenylsulfonyl)amino]benzamide

Cat. No.: B230996
M. Wt: 276.31 g/mol
InChI Key: WFUWWQRUDHNTGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(phenylsulfonyl)amino]benzamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their antibacterial and anticancer properties . The structure of this compound consists of a benzamide moiety linked to a benzenesulfonyl group through an amine linkage, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(phenylsulfonyl)amino]benzamide typically involves the condensation of benzoic acids with amines in the presence of a catalyst. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and rapid reaction times.

Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes but scaled up to accommodate larger volumes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[(phenylsulfonyl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Formation of benzenesulfonic acid derivatives.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of nitro or halogenated benzamide derivatives.

Scientific Research Applications

2-[(phenylsulfonyl)amino]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(phenylsulfonyl)amino]benzamide involves its interaction with specific molecular targets. For instance, it inhibits the enzyme carbonic anhydrase IX, which plays a crucial role in maintaining pH balance in cancer cells . By inhibiting this enzyme, the compound disrupts the cellular environment, leading to apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Uniqueness: 2-[(phenylsulfonyl)amino]benzamide is unique due to its dual functional groups (benzamide and sulfonamide), which confer both stability and reactivity. This makes it a valuable compound in medicinal chemistry for developing new therapeutic agents.

Properties

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31 g/mol

IUPAC Name

2-(benzenesulfonamido)benzamide

InChI

InChI=1S/C13H12N2O3S/c14-13(16)11-8-4-5-9-12(11)15-19(17,18)10-6-2-1-3-7-10/h1-9,15H,(H2,14,16)

InChI Key

WFUWWQRUDHNTGF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N

Origin of Product

United States

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